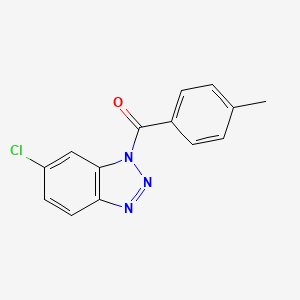
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole core with a chlorine atom at the 6th position and a 4-methylbenzoyl group attached to the nitrogen atom. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- typically involves the following steps:
Nitration and Reduction: The starting material, o-phenylenediamine, undergoes nitration followed by reduction to yield 1H-benzotriazole.
Chlorination: The benzotriazole is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The final step involves the acylation of the chlorinated benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Substitution: Products include substituted benzotriazoles with various functional groups.
科学研究应用
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor, particularly for copper and its alloys, and as a stabilizer in various polymer formulations.
作用机制
The mechanism of action of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit corrosion. It also interacts with enzymes, potentially inhibiting their activity by binding to the active site.
Pathways Involved: The compound’s effects are mediated through pathways involving metal ion chelation and enzyme inhibition, leading to its diverse applications in corrosion inhibition and therapeutic research.
相似化合物的比较
1H-Benzotriazole: The parent compound, lacking the chlorine and 4-methylbenzoyl groups.
6-Chloro-1H-benzotriazole: Similar structure but without the 4-methylbenzoyl group.
1-(4-Methylbenzoyl)-1H-benzotriazole: Similar structure but without the chlorine atom.
Uniqueness: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is unique due to the combined presence of the chlorine atom and the 4-methylbenzoyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other benzotriazole derivatives may not be as effective.
属性
CAS 编号 |
74530-03-3 |
|---|---|
分子式 |
C14H10ClN3O |
分子量 |
271.70 g/mol |
IUPAC 名称 |
(6-chlorobenzotriazol-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)14(19)18-13-8-11(15)6-7-12(13)16-17-18/h2-8H,1H3 |
InChI 键 |
MBTZRSGIOIWJQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




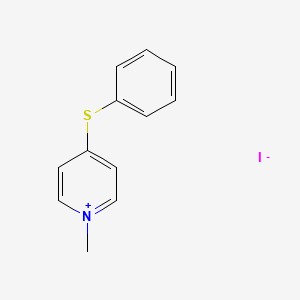

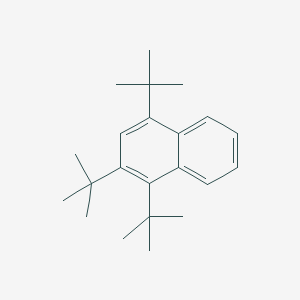
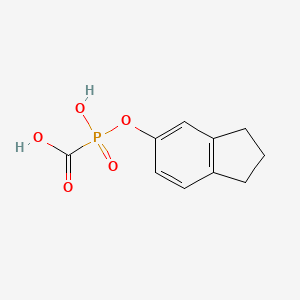

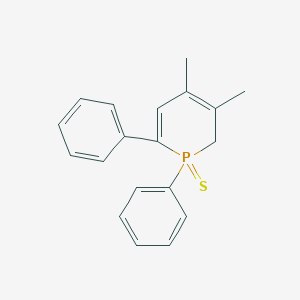
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
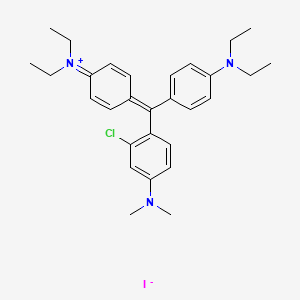

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)


